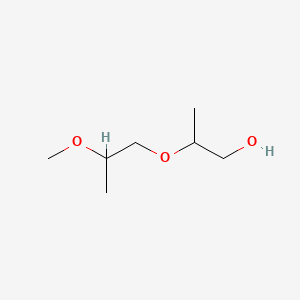
Cuprate, tetrachloro-, dipotassium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cuprate, tetrachloro-, dipotassium, also known as potassium tetrachloridocuprate(II), is an inorganic compound with the chemical formula K₂CuCl₄. It is often found as a dihydrate, K₂CuCl₄·2H₂O, which appears as greenish-blue crystals. This compound is known for its unique structural and chemical properties and is used in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Cuprate, tetrachloro-, dipotassium can be synthesized by the slow evaporation of a solution containing potassium chloride (KCl) and copper(II) chloride (CuCl₂) in a 2:1 molar ratio. The reaction typically occurs in an aqueous medium, and the resulting product is the dihydrate form of the compound .
Industrial Production Methods: In industrial settings, the compound can be produced by mixing potassium chloride and copper(II) chloride in water, followed by controlled evaporation to obtain the crystalline product. The process may involve additional purification steps to ensure the desired purity and quality of the final product .
化学反应分析
Types of Reactions: Cuprate, tetrachloro-, dipotassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper compounds.
Reduction: It can be reduced to form lower oxidation state copper compounds.
Substitution: The chloride ions in the compound can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).
Substitution Reagents: Ammonia (NH₃), ethylenediamine (C₂H₄(NH₂)₂).
Major Products:
Oxidation Products: Copper(III) compounds.
Reduction Products: Copper(I) compounds.
Substitution Products: Complexes with different ligands.
科学研究应用
Cuprate, tetrachloro-, dipotassium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in coordination chemistry and as a precursor for the synthesis of other copper compounds.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in electroplating processes, as a catalyst in chemical reactions, and as a pigment in certain applications
作用机制
The mechanism of action of cuprate, tetrachloro-, dipotassium involves its ability to coordinate with various ligands and participate in redox reactions. The compound’s copper center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial in its catalytic activity and its interactions with biological molecules .
相似化合物的比较
- Cesium tetrachloridocuprate(II)
- Ammonium tetrachloridocuprate(II)
- Rubidium tetrachloridocuprate(II)
- Iron(II) tetrachloridocuprate(II)
Comparison: Cuprate, tetrachloro-, dipotassium is unique due to its specific coordination environment and the stability of its dihydrate form. Compared to similar compounds, it exhibits distinct physical properties, such as its greenish-blue crystalline appearance and its specific reactivity patterns in chemical reactions .
属性
CAS 编号 |
13877-24-2 |
|---|---|
分子式 |
CuCl2·2KCl·2H2O |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



